![molecular formula C19H22ClNO2S B2951999 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide CAS No. 1448045-07-5](/img/structure/B2951999.png)
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. It was first synthesized in 1995 by scientists at Pfizer.
Wirkmechanismus
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide acts on the endocannabinoid system, specifically the CB2 receptor. It has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor, which is responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain in animal models. It has also been shown to have neuroprotective effects in a mouse model of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is that it does not produce the psychoactive effects associated with THC, making it a potentially safer alternative for therapeutic use. However, its efficacy and safety in humans have not yet been fully established, and more research is needed.
Zukünftige Richtungen
1. Further studies on the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in humans.
2. Investigation of the potential therapeutic applications of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in the treatment of inflammatory and neurodegenerative diseases.
3. Development of more potent and selective CB2 receptor agonists for therapeutic use.
4. Exploration of the potential use of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the potential side effects and long-term safety of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in humans.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine, followed by cyclization with cyclopentanecarboxylic acid and thiophene-3-carboxylic acid. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c1-23-17(14-8-11-24-13-14)12-21-18(22)19(9-2-3-10-19)15-4-6-16(20)7-5-15/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWRDNJTNTGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.